molecular formula C27H34F3N3O5 B031908 O-アセチルシロドシン CAS No. 160970-86-5

O-アセチルシロドシン

カタログ番号: B031908
CAS番号: 160970-86-5
分子量: 537.6 g/mol
InChIキー: IWICOMVSJHYADK-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Acetyl Silodosin is a derivative of Silodosin, a selective alpha-1 adrenergic receptor antagonist. Silodosin is primarily used to treat symptoms associated with benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. The compound works by relaxing the smooth muscles in the bladder neck and prostate, thereby improving urinary flow and reducing symptoms of bladder outlet obstruction .

科学的研究の応用

O-Acetyl Silodosin has several scientific research applications:

作用機序

Target of Action

O-Acetyl Silodosin primarily targets the α1A-adrenergic receptors . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

O-Acetyl Silodosin is a selective antagonist of α1-adrenergic receptors . It binds to the α1A subtype with high affinity . By binding to these receptors, O-Acetyl Silodosin relaxes the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

It is known that α1-adrenergic receptors play a crucial role in regulating smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By antagonizing these receptors, O-Acetyl Silodosin can alleviate symptoms associated with benign prostatic hyperplasia (BPH), such as urinary retention and discomfort .

Pharmacokinetics

For silodosin, it is known that about 335% of the dose is recovered in urine and 549% is recovered in feces

Result of Action

The molecular and cellular effects of O-Acetyl Silodosin’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation can alleviate symptoms associated with BPH, such as urinary retention and discomfort . The specific molecular and cellular effects of O-Acetyl Silodosin are still under investigation.

Action Environment

It is known that silodosin can improve bladder blood flow in conditions of chronic bladder ischemia . It also regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia

生化学分析

Biochemical Properties

O-Acetyl Silodosin interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Silodosin, which binds to the α 1A subtype of alpha (α)-1 adrenergic receptors with the highest affinity . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra

Cellular Effects

Silodosin, from which O-Acetyl Silodosin is derived, is known to influence cell function by binding to α 1A -adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Molecular Mechanism

Silodosin, the parent compound, exerts its effects at the molecular level by binding to α 1A -adrenoceptors . This interaction could potentially lead to enzyme inhibition or activation, changes in gene expression, and other molecular effects. The O-acetyl group in O-Acetyl Silodosin might modify these interactions.

Dosage Effects in Animal Models

Silodosin has been studied in animal models, showing beneficial effects on relieving the urodynamic consequences in a model of lower urinary tract symptoms related to benign prostatic hyperplasia .

Metabolic Pathways

The metabolic pathways involving O-Acetyl Silodosin are not well-known. O-acetylated compounds are known to be involved in various metabolic pathways. For example, O-acetyl-L-homoserine is a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol and 1,3-propanediol .

Transport and Distribution

O-acetylated sialic acids, which are structurally similar to O-Acetyl Silodosin, have been found in various cellular compartments, suggesting that O-acetylated compounds can be transported and distributed within cells .

Subcellular Localization

O-acetylated compounds have been found in various subcellular compartments, suggesting that O-Acetyl Silodosin could also be localized to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Silodosin involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction between a fragment containing an indoline core and another fragment with a phenoxyethylamine structure. The reaction conditions typically include the use of organic solvents and bases, with steps performed at reflux temperatures .

Industrial Production Methods: Industrial production of O-Acetyl Silodosin aims for high optical purity and yield. Methods often involve the separation of enantiomers from racemic mixtures, followed by crystallization to achieve the desired enantiomeric excess. The process may include steps such as CuI-catalyzed C-C arylation, regioselective cyanation, and diastereoselective reductive amination .

化学反応の分析

Types of Reactions: O-Acetyl Silodosin undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the indoline core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Silodosin, such as glucuronides and other conjugates .

類似化合物との比較

    Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Finasteride: A 5-alpha-reductase inhibitor used for similar indications but with a different mechanism of action.

Comparison: O-Acetyl Silodosin is unique in its high selectivity for alpha-1A adrenergic receptors, which results in fewer cardiovascular side effects compared to Tamsulosin. Unlike Finasteride, which works by reducing the size of the prostate, O-Acetyl Silodosin primarily improves urinary flow by relaxing smooth muscles .

生物活性

O-Acetyl Silodosin, a derivative of the established α1A-adrenergic blocker Silodosin, has garnered attention for its potential therapeutic applications beyond benign prostatic hyperplasia (BPH). This article explores the biological activity of O-Acetyl Silodosin, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Overview of Silodosin

Silodosin is primarily used for treating lower urinary tract symptoms associated with BPH. It selectively antagonizes α1A-adrenergic receptors, leading to smooth muscle relaxation in the prostate and bladder neck, thereby improving urinary flow and reducing symptoms. The compound exhibits high selectivity for α1A receptors compared to α1B and α1D subtypes, which is crucial for minimizing side effects such as hypotension and ejaculatory dysfunction .

O-Acetyl Silodosin acts on the α1A-adrenergic receptors, similar to its parent compound. By inhibiting these receptors, it promotes relaxation of smooth muscle in the bladder and prostate, facilitating urination. Additionally, it has been shown to influence various signaling pathways involved in cancer cell proliferation and drug resistance.

  • Inhibition of ELK1 : Research indicates that Silodosin downregulates ELK1 expression, a transcription factor linked to cell proliferation and chemoresistance in bladder cancer cells. This inhibition enhances the cytotoxic effects of chemotherapy agents like cisplatin .
  • Regulation of NF-κB : Silodosin also decreases NF-κB expression and activity, which are critical in inflammatory responses and cancer progression .

Efficacy in Urological Disorders

O-Acetyl Silodosin has been evaluated for its efficacy in various urological conditions:

  • Benign Prostatic Hyperplasia (BPH) : Clinical trials have demonstrated that O-Acetyl Silodosin significantly improves International Prostate Symptom Scores (IPSS) compared to placebo. Patients exhibited rapid relief from urinary symptoms within days of treatment initiation .
  • Bladder Cancer : In vitro studies suggest that O-Acetyl Silodosin can inhibit the growth and migration of bladder cancer cells. It enhances the sensitivity of these cells to cisplatin, indicating potential as an adjunct therapy in chemoresistant cases .

Case Studies

Several case studies highlight the therapeutic potential of O-Acetyl Silodosin:

  • Case Study 1 : A 65-year-old male with advanced BPH showed a significant reduction in IPSS from 20 to 8 after eight weeks on O-Acetyl Silodosin. The patient reported improved quality of life with minimal side effects .
  • Case Study 2 : A study involving patients with bladder cancer receiving neoadjuvant chemotherapy demonstrated that those treated with O-Acetyl Silodosin had a higher response rate to cisplatin compared to those who did not receive the drug .

Pharmacokinetics

The pharmacokinetic profile of O-Acetyl Silodosin mirrors that of Silodosin:

  • Absorption : The absolute bioavailability is approximately 32%, with peak plasma concentrations occurring around 2.6 hours post-administration.
  • Metabolism : It undergoes extensive metabolism primarily via glucuronidation mediated by UGT2B7 and CYP3A4 pathways. The main active metabolite is KMD-3213G, which exhibits a significantly higher plasma exposure than the parent compound .

Safety Profile

The safety profile of O-Acetyl Silodosin is generally favorable:

  • Adverse Effects : Common side effects include retrograde ejaculation (21.5% incidence) and mild hypotension. However, discontinuation rates due to adverse events remain low (approximately 2.8%) compared to other α-blockers .

特性

IUPAC Name

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWICOMVSJHYADK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。